molecular formula C22H17IN2O3 B4991378 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B4991378
M. Wt: 484.3 g/mol
InChI Key: GINIYSGGZLZELP-UHFFFAOYSA-N
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Description

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an iodophenyl group, a benzoxazole ring, and a methylphenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodination of the benzoxazole ring can be achieved using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Attachment of the Methylphenoxyacetamide Moiety: This step involves the nucleophilic substitution reaction between the iodinated benzoxazole and a suitable methylphenoxyacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the benzoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
  • N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
  • N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide

Uniqueness

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding affinity compared to its chloro, bromo, and fluoro analogs. This uniqueness can be leveraged in applications where specific interactions with molecular targets are desired.

Properties

IUPAC Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2O3/c1-14-5-8-18(9-6-14)27-13-21(26)24-17-7-10-20-19(12-17)25-22(28-20)15-3-2-4-16(23)11-15/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINIYSGGZLZELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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